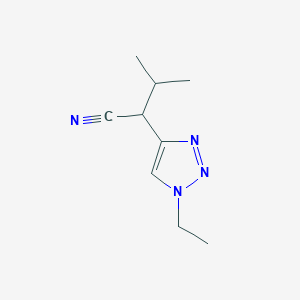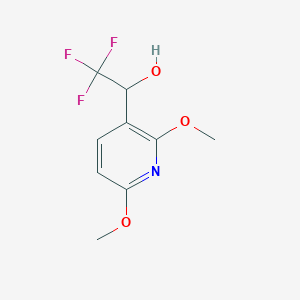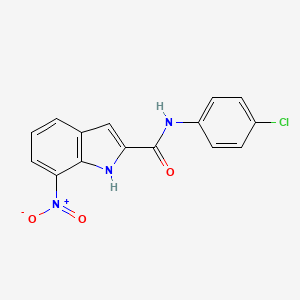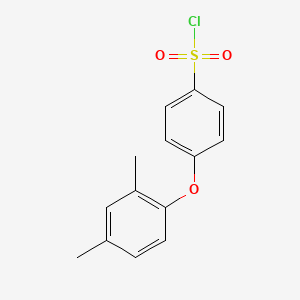
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a nitrile group attached to a butane chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Nitrile Group: The nitrile group can be introduced through a substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.
Material Science: Triazole compounds are used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is largely dependent on its interaction with biological targets. Triazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets may include enzymes involved in cell signaling, DNA synthesis, and protein synthesis. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: A simpler triazole derivative without the nitrile and butane chain.
3-Methyl-1H-1,2,3-triazole: Another triazole derivative with a methyl group instead of an ethyl group.
4-Amino-1H-1,2,3-triazole: A triazole derivative with an amino group.
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is unique due to the presence of both the ethyl group on the triazole ring and the nitrile group on the butane chain. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H14N4 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(1-ethyltriazol-4-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C9H14N4/c1-4-13-6-9(11-12-13)8(5-10)7(2)3/h6-8H,4H2,1-3H3 |
Clé InChI |
MFAFEQKSQLLRST-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=N1)C(C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)




![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)


